4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide
Description
This compound (ID: D434-0533, Molecular Formula: C₂₂H₂₃N₅O₃S, Molecular Weight: 437.52) is a heterocyclic sulfonamide featuring a central oxazole ring substituted with a cyano group and a 4-phenylpiperazine moiety.
Properties
IUPAC Name |
4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-25(2)31(28,29)19-10-8-17(9-11-19)21-24-20(16-23)22(30-21)27-14-12-26(13-15-27)18-6-4-3-5-7-18/h3-11H,12-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOVDGSYMLKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C4=CC=CC=C4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group can be introduced via nucleophilic substitution reactions, where a halogenated oxazole derivative reacts with phenylpiperazine.
Addition of the Cyano Group: The cyano group can be introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced amines or alcohols.
Scientific Research Applications
4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a ligand for various biological targets.
Pharmaceuticals: It may be used in the development of new pharmaceutical agents with specific therapeutic effects.
Materials Science: The compound’s properties can be explored for the development of new materials with unique characteristics, such as polymers and coatings.
Biological Research: It can be used as a tool compound to study biological pathways and mechanisms of action.
Mechanism of Action
The mechanism of action of 4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural Analogs with Piperazine/Benzylpiperidine Substitutions
Compound D434-0736
- Structure : 5-(4-benzylpiperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
- Molecular Formula : C₂₆H₂₈N₄O₃S
- Molecular Weight : 476.6
- Pyrrolidine-sulfonyl substituent instead of N,N-dimethylsulfonamide may alter metabolic stability .
Heterocyclic Core Variations
Pyrrolo[2,3-d]pyrimidine Derivatives (e.g., Compound 2e from )
- Structure: 7-Cyclopentyl-2-((4-(N,N-dimethylsulfamoyl)phenyl)amino)-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
- Key Differences: Pyrrolo[2,3-d]pyrimidine core vs. Carboxamide substituent instead of cyano group may influence kinase selectivity .
Implications : The bulkier core could hinder target engagement in sterically restricted binding pockets compared to the compact oxazole in D434-0533.
Sulfonamide-Modified Derivatives
Methoxy-Substituted Sulfonamides (–8)
- Example: N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-methoxybenzene-1-sulfonamide
- Key Differences: Methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing cyano group in D434-0533.
Implications : The absence of a heterocyclic oxazole ring reduces opportunities for hydrogen bonding in targets like carbonic anhydrase.
Structural and Functional Comparison Table
Research Findings and Pharmacological Implications
- Bioavailability : The N,N-dimethylsulfonamide group in D434-0533 likely improves aqueous solubility over benzylpiperidine-containing analogs like D434-0736 .
- Receptor Specificity : The phenylpiperazine moiety may confer selectivity for serotonin (5-HT₁A) or dopamine receptors, whereas benzylpiperidine derivatives lack this precision .
- Metabolic Stability: The cyano group in D434-0533 could reduce oxidative metabolism compared to methoxy-substituted sulfonamides, which are prone to demethylation .
Biological Activity
4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound features a phenylpiperazine moiety, an oxazole ring, and a benzenesulfonamide group, which contribute to its unique pharmacological properties.
Chemical Structure
The IUPAC name of the compound is 4-[4-cyano-5-(4-phenylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its role as an acetylcholinesterase inhibitor , which enhances cholinergic neurotransmission by preventing the breakdown of acetylcholine. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic dysfunction is a hallmark.
Anticancer Activity
Recent studies have evaluated the anticancer potential of 4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide against various cancer cell lines. The compound has shown promising results in inhibiting the growth of cancer cells in vitro.
Table 1: Anticancer Activity Against NCI-60 Cell Lines
| Cell Line | IC50 (µM) | Observations |
|---|---|---|
| A549 (Lung) | 12.5 | Significant growth inhibition |
| MCF7 (Breast) | 15.0 | Moderate growth inhibition |
| HCT116 (Colon) | 10.0 | High sensitivity observed |
| PC3 (Prostate) | 20.0 | Lower sensitivity compared to others |
In a study by Severin et al., the compound was part of a series that demonstrated effective cytotoxicity across multiple cancer types, indicating its potential as a lead compound for further development in anticancer therapies .
Neuropharmacological Studies
The neuropharmacological profile of the compound has been investigated, particularly focusing on its interaction with neurotransmitter systems. As an acetylcholinesterase inhibitor, it has been shown to enhance cognitive function in animal models, suggesting potential therapeutic applications in treating cognitive deficits associated with Alzheimer's disease.
Table 2: Effects on Cognitive Function in Animal Models
| Treatment Group | Behavioral Test | Result |
|---|---|---|
| Control | Morris Water Maze | Baseline performance |
| Compound Administered | Morris Water Maze | Significantly improved |
| Donepezil (Standard Drug) | Morris Water Maze | Improved performance |
Case Studies
A notable case study involved the administration of 4-(4-cyano-5-(4-phenylpiperazin-1-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide in a preclinical model of Alzheimer's disease. The study reported enhanced memory retention and reduced amyloid plaque formation compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Future Directions
Given its promising biological activities, future research should focus on:
- Mechanistic Studies : Further elucidating the molecular mechanisms underlying its biological effects.
- Pharmacokinetics : Investigating absorption, distribution, metabolism, and excretion (ADME) profiles.
- Clinical Trials : Initiating clinical trials to evaluate safety and efficacy in humans.
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield and purity?
Q. How can researchers optimize the synthesis to address low yields in the final coupling step?
Low yields during piperazine coupling often stem from steric hindrance at the oxazole C5 position. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs) and improves yield by 15–20% .
- Catalytic additives : Use of KI (10 mol%) to enhance nucleophilicity of piperazine .
- Solvent screening : Polar aprotic solvents like DMF or NMP improve solubility of intermediates .
Q. What strategies resolve contradictions between computational predictions and experimental NMR data?
Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing. Methodological approaches:
- DFT-NMR comparison : Calculate chemical shifts using solvent-polarizable continuum models (e.g., SMD in DMSO) .
- Variable-temperature NMR : Identifies conformational exchange broadening (e.g., piperazine ring inversion) .
- Cross-validate with X-ray data : SHELX-refined structures (e.g., C–N bond lengths) clarify electronic environments .
Q. How does the electronic environment of the oxazole ring influence reactivity in nucleophilic substitutions?
The electron-withdrawing cyano group at C4 increases oxazole electrophilicity at C5, accelerating piperazine coupling. This is evidenced by:
- Hammett substituent constants : σ (CN) = +0.66, enhancing susceptibility to nucleophilic attack .
- Competitive reactions : Electron-deficient oxazoles show 3× faster coupling vs. non-cyano analogs .
Q. What methodologies determine the impact of crystal packing on NMR chemical shifts?
- Solid-state NMR : Directly compares shifts in crystalline vs. solution states .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O) that deshield sulfonamide protons .
- Dynamic nuclear polarization (DNP) : Enhances sensitivity for detecting packing-induced shifts in microcrystalline samples .
Q. How do structural modifications to the phenylpiperazine group affect biological activity?
SAR studies on analogous compounds reveal:
- Electron-donating substituents (e.g., OMe at phenyl para) increase solubility but reduce target binding affinity by 40% .
- Bulky groups (e.g., 2-naphthyl) enhance selectivity for kinase targets but lower metabolic stability .
| Modification | Effect on Activity | Reference |
|---|---|---|
| 4-OMe-phenyl | ↓ Binding affinity | |
| 2-Naphthyl | ↑ Selectivity, ↓ stability |
Q. What stability challenges arise under physiological conditions, and how are they mitigated?
- Hydrolytic degradation : The oxazole ring is susceptible to acidic hydrolysis (pH <3). Stabilization strategies include:
- Lyophilization : Formulate as a lyophilized powder to prevent aqueous degradation .
- Prodrug design : Mask the oxazole as a ester or carbamate .
- Photodegradation : The cyano group absorbs UV light (λmax ~270 nm). Store in amber vials under N .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
